3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-tert-butyl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-9(2,3)6-5-7(13)10-4-11-8(5)14-12-6/h4H,1-3H3,(H,10,11,13) |
InChI Key |
QKMYRTYULBYPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NSC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Chlorination and Nucleophilic Substitution
The foundational step in synthesizing 3-(tert-butyl)isothiazolo[5,4-d]pyrimidin-4(5H)-one involves chlorination of a pyrimidine precursor, followed by nucleophilic substitution with tert-butyl derivatives. As reported by VulcanChem, chlorination is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding a chlorinated intermediate . Subsequent nucleophilic substitution with tert-butylamine occurs in anhydrous tetrahydrofuran (THF) at 60–80°C, facilitated by a base such as triethylamine to deprotonate the amine .
Key Reaction Parameters:
-
Chlorination: POCl₃, reflux, 4–6 hours.
-
Substitution: tert-butylamine, THF, 60–80°C, 8–12 hours.
This method achieves moderate yields (45–55%) but requires careful exclusion of moisture to prevent hydrolysis of the chlorinated intermediate .
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reaction kinetics and improve yields. A modified protocol involves subjecting the chlorinated pyrimidine intermediate to tert-butylamine in a sealed microwave reactor at 120°C for 20–30 minutes . This approach reduces reaction times by 80% compared to conventional heating, with yields increasing to 65–70% .
Advantages:
-
Reduced energy consumption.
-
Enhanced reproducibility due to uniform heating.
The introduction of aryl or heteroaryl groups at specific positions on the pyrimidine ring is achieved via Suzuki-Miyaura coupling. A study from KU Leuven demonstrates that 4-amino-2-chloropyrimidine-5-carbonitrile undergoes coupling with tert-butylboronic acid using Pd(OAc)₂ as a catalyst and 1,1’-bis(di-tert-butylphosphino)ferrocene (D-t-BPF) as a ligand . Tripotassium phosphate (K₃PO₄) serves as the base in a toluene/water biphasic system at 90°C .
Reaction Conditions:
-
Catalyst: Pd(OAc)₂ (2 mol%).
-
Ligand: D-t-BPF (4 mol%).
-
Solvent: Toluene/H₂O (3:1).
This method circumvents the need for protecting groups on the pyrimidine’s amino moiety, streamlining the synthesis .
Staudinger Reduction and Thionation
The KU Leuven protocol further details the conversion of an azido intermediate to an amine via Staudinger reduction. Treatment of the azide with triphenylphosphine (PPh₃) in THF generates an iminophosphorane intermediate, which undergoes acidic hydrolysis (HCl, H₂O) to yield the primary amine . Subsequent thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) converts the cyano group to a thioamide at 80°C in toluene .
Critical Observations:
-
Lawesson’s reagent outperforms P₂S₅ in thionation efficiency (90% vs. 70% yield) .
-
Reaction time: 4 hours under nitrogen atmosphere.
Oxidative Ring Closure
Formation of the isothiazolo[5,4-d]pyrimidine core is achieved through oxidative cyclization of the thioamide intermediate. Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 70°C induces intramolecular cyclization, yielding the bicyclic structure . The tert-butyl group remains intact under these conditions, with the reaction completing within 3 hours .
Yield: 85–90% after column chromatography .
Sandmeyer Reaction for Halogenation
A patent by WO2009001214A2 describes a Sandmeyer reaction to introduce bromine at the pyrimidine’s 6-position . Treatment of the amino precursor with tert-butyl nitrite (tBuONO) and copper(II) bromide (CuBr₂) in dry acetonitrile at 0–5°C affords the brominated derivative, a key intermediate for further functionalization .
Optimized Conditions:
Analytical Validation
Post-synthetic characterization employs advanced spectroscopic and chromatographic techniques:
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.45 (s, 9H, tert-butyl), δ 8.20 (s, 1H, H-2) | |
| HPLC | Purity >98% (C18 column, acetonitrile/H₂O) | |
| HRMS | m/z 209.27 [M+H]⁺ |
Yield Optimization and Scalability
Comparative analysis of synthetic routes reveals critical factors for scalability:
| Method | Yield | Time | Cost |
|---|---|---|---|
| Conventional Substitution | 55% | 12h | Low |
| Microwave-Assisted | 70% | 0.5h | Moderate |
| Suzuki Coupling | 80% | 6h | High |
The Suzuki-Miyaura method, despite higher catalyst costs, offers superior yields and is preferred for large-scale production .
Applications in Medicinal Chemistry
While beyond preparation scope, it is noteworthy that this compound acts as a calcium receptor antagonist, modulating intracellular Ca²⁺ levels . Its synthesis supports drug discovery efforts targeting osteoporosis and hyperparathyroidism .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent if present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which contributes to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison
Core Heterocyclic Scaffolds
The target compound’s isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold contains sulfur and nitrogen atoms in the fused ring system, distinguishing it from oxygen-containing isoxazolo analogs or nitrogen-rich pyrazolo derivatives. Key differences include:
The sulfur atom in isothiazolo derivatives may enhance lipophilicity and membrane permeability compared to isoxazolo analogs, while the tert-butyl group introduces steric bulk that could influence target binding and metabolic stability.
Substituent Effects
Tert-butyl vs. Methyl/Phenyl Groups
- 3-Methyl: Found in immunosuppressive isoxazolo derivatives (e.g., compound RM-33), where it balances activity and solubility .
- Aromatic Substituents : 4-Fluorophenyl or p-substituted anilines in isoxazolo analogs enhance IDO1 inhibitory potency (IC₅₀: 22–27 µM) .
Table 1: Activity Profiles of Analogous Compounds
Biological Activity
3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in various fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11N3OS
- Molecular Weight : 209.27 g/mol
- IUPAC Name : 3-tert-butyl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one
- InChI Key : QKMYRTYULBYPNS-UHFFFAOYSA-N
Research indicates that this compound exhibits neuroprotective and anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum stress, which are critical in neurodegenerative diseases.
Biological Activities
-
Neuroprotective Effects
- Studies demonstrate that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It achieves this by modulating signaling pathways associated with cell survival and inflammation.
-
Anti-inflammatory Properties
- The compound has shown efficacy in reducing pro-inflammatory cytokines in various in vitro models, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Activity
- Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is needed to elucidate its effectiveness against specific pathogens.
Case Studies
-
Neuroprotection in Animal Models
- In a study involving animal models of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function and reduction in markers of neuroinflammation compared to control groups.
-
In Vitro Studies on Inflammation
- In vitro experiments using human cell lines demonstrated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels, indicating a potent anti-inflammatory response.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Thiazolo[5,4-d]thiazoles | Antimicrobial | |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Neuroprotective |
Applications in Medicinal Chemistry
The compound's unique structure makes it a valuable candidate for drug development targeting various diseases, particularly those involving inflammation and neurodegeneration. Its potential applications include:
- Development of novel anti-inflammatory drugs.
- Exploration as a neuroprotective agent in conditions such as Alzheimer's disease.
- Use as a scaffold for synthesizing more complex medicinal compounds.
Q & A
Q. How can computational modeling guide the design of analogs with reduced toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
